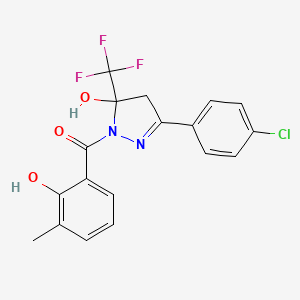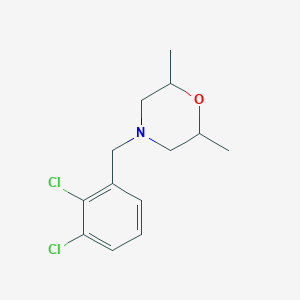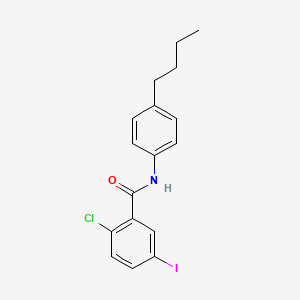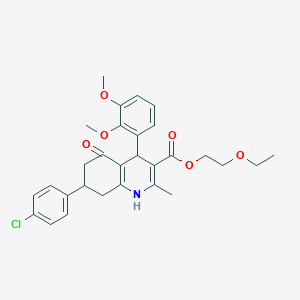
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is also relatively safe for humans when used properly. In
作用机制
The mechanism of action of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. It is believed to work by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to be rapidly absorbed through the skin and to be metabolized in the liver. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have a number of effects on the nervous system, including inhibition of acetylcholinesterase and modulation of ion channels. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been shown to have some potential toxic effects, particularly at high doses.
实验室实验的优点和局限性
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has a number of advantages for use in lab experiments. It is highly effective against a wide range of insects and can be easily applied to surfaces or skin. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is also relatively safe for humans when used properly. However, N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide does have some limitations. It can be difficult to work with in the lab due to its strong odor and potential toxicity. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide can also be expensive, particularly when used on a large scale.
未来方向
There are a number of potential future directions for research on N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. Another area of interest is the use of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide as a pesticide in agriculture. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide may also have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action and potential toxic effects of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide.
合成方法
The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of ethyl acetoacetate with hydrazine to form 3-ethyl-5-methylisoxazole. This is then reacted with allyl chloride to form N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. The synthesis of N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide is relatively simple and can be carried out on a large scale.
科学研究应用
N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and biting flies. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide works by masking the scent of humans, making it difficult for insects to locate and bite them. N,N-diallyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has also been studied for its potential use in agriculture as a pesticide. It has been shown to be effective against a range of pests, including aphids, whiteflies, and thrips.
属性
IUPAC Name |
3-ethyl-5-methyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-5-8-15(9-6-2)13(16)12-10(4)17-14-11(12)7-3/h5-6H,1-2,7-9H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOUNYWDVSHVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N,N-di(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)
![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5091469.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)


![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
